4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone is a nucleoside analog that plays a significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound is structurally related to cytarabine, which is widely used as an antiviral and chemotherapeutic agent. Its molecular formula is and it is classified as a pyrimidine nucleoside due to its pyrimidine base structure.
The synthesis of 4-amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone typically involves several key steps:
Technical details often include the use of solvents such as dimethyl sulfoxide and reagents like phosphorus oxychloride or acetic anhydride during various stages of the synthesis process .
4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone participates in various chemical reactions that are pivotal for its biological activity:
These reactions are typically carried out under controlled conditions using solvents like dimethylformamide or acetonitrile, often involving catalysts such as triethylamine or sodium hydride .
The mechanism of action for 4-amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone primarily revolves around its role as a nucleoside analog, which mimics natural nucleotides. Once incorporated into DNA or RNA by viral polymerases or DNA polymerases:
The physical and chemical properties of 4-amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone include:
These properties are crucial for its formulation in pharmaceutical applications .
4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone has several significant applications in scientific research:
A pivotal synthetic route for 4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone (structurally analogous to cytarabine) involves activating the pyrimidinone ring for glycosylation. The method employs phosphorus oxychloride (POCl₃) to convert the 4-oxo group to a chloro substituent, yielding 4-chloro-2(1H)-pyrimidinone derivatives. This intermediate reacts with protected arabinofuranosyl donors (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose) under Lewis acid catalysis (e.g., SnCl₄). Subsequent deprotection yields the target arabinosyl nucleoside [3] [8]. Key advantages include:
An alternative employs silylated bases with glycosyl bromides. The pyrimidinone is silylated at N1 using hexamethyldisilazane (HMDS), then condensed with 2,3,5-tri-O-acetyl-β-D-arabinofuranosyl bromide in anhydrous acetonitrile. This method circumvents harsh acidic conditions and achieves β-stereoselectivity via neighboring-group participation of acetyl groups [8].
While not directly applied to this compound, pyrimidinone scaffolds are accessible via multicomponent reactions (aldehyde + β-keto ester + urea). Adaptations using arabinose-derived aldehydes could theoretically yield precursors, though literature lacks direct examples [6] [7].
Table 1: Synthetic Routes for 4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone
Method | Key Reagents | Yield (%) | Stereoselectivity |
---|---|---|---|
Phosphorus Oxychloride | POCl₃, SnCl₄, protected arabinose | 60–75 | β-anomer preferred |
Vorbrüggen Glycosylation | HMDS, glycosyl bromide, acetonitrile | 65–80 | High β-selectivity |
Enzymatic Transglycosylation | Nucleoside phosphorylases, arabinose donors | 30–50 | Variable |
In microbes, the arabinosyl moiety originates from D-ribulose-5-phosphate in the pentose phosphate pathway. Enzymatic epimerization (e.g., UDP-glucose 4-epimerase) converts UDP-glucose to UDP-arabinose. Subsequent nucleoside phosphorylases transfer arabinose to pyrimidine bases, though this pathway favors ribosides over arabinosides [3] [4].
4-Amino-2(1H)-pyrimidinone (cytosine) can be salvaged via arabinofuranosyltransferases. Bacterial enzymes like Purine Nucleoside Phosphorylase (PNP) accept arabinose-1-phosphate, forming nucleosides via reversible phosphorolysis:$$\text{Cytosine + α-D-arabinofuranose-1-phosphate} \rightleftharpoons \text{4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone + P}_i$$Kinetic studies show lower catalytic efficiency (k~cat~ = 0.8 s⁻¹) compared to ribosides (k~cat~ = 12 s⁻¹) due to steric constraints in the active site [4].
Cytidine deaminase (CDA) catalyzes deamination of cytarabine to uracil arabinoside, a major metabolic pathway. This enzyme exhibits higher affinity for arabinosyl cytosine (K~m~ = 28 μM) than deoxycytidine (K~m~ = 110 μM), rationalizing rapid inactivation in vivo [3] [4].
The β-D-arabinofuranosyl configuration is critical for biological activity. Inversion to α-anomer reduces DNA polymerase inhibition by >90%. The 2'-endo puckering of arabinose forces C2'-OH into an axial position, sterically hindering nucleotide incorporation into DNA [1] [3].
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